molecular formula C14H13IO B8161955 1-(Benzyloxy)-4-iodo-2-methylbenzene

1-(Benzyloxy)-4-iodo-2-methylbenzene

Cat. No.: B8161955
M. Wt: 324.16 g/mol
InChI Key: QZSLSNBAVPUQPW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodo-2-methylbenzene is an aromatic organic compound with the CAS Number 1149618-83-6 and a molecular weight of 324.16 g/mol. Its molecular formula is C 14 H 13 IO . This compound features both a benzyloxy protecting group and an iodine substituent on a methyl-substituted benzene ring, making it a versatile and valuable intermediate in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions . The benzyloxy group is a common protecting group for phenols, and the iodine atom is an excellent leaving group for substitution reactions. It is recommended to store this reagent in a dark place, under a sealed dry environment at room temperature . According to safety information, this compound may cause skin irritation (H315), serious eye irritation (H319), or may cause respiratory irritation (H335) . Researchers are advised to handle it with appropriate precautions, including using personal protective equipment and avoiding dust formation . This chemical is intended for Research Use Only and is not approved for use in diagnostics, drugs, or other human applications.

Properties

IUPAC Name

4-iodo-2-methyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSLSNBAVPUQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-iodo-2-methylphenol reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The mixture is stirred at 80°C for 4–6 hours, achieving yields of 72–87% after purification. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the phenoxide intermediate.

  • Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of the phenol.

  • Temperature : Elevated temperatures (80–100°C) mitigate steric hindrance from the methyl and iodine substituents.

Limitations and Modifications

While efficient, this method requires anhydrous conditions to prevent hydrolysis of benzyl bromide. Alternative benzylating agents, such as benzyl trichloroacetimidate, have been explored to improve selectivity in polyhalogenated systems.

Copper-Catalyzed Coupling: Ullmann-Type Reactions

Copper-mediated cross-coupling offers a robust pathway for constructing C–O bonds under milder conditions than traditional Ullmann reactions.

Catalytic System and Mechanism

A optimized protocol employs copper(I) iodide (CuI, 10 mol%) with potassium phosphate (K₃PO₄) in toluene at 140–150°C. The reaction proceeds via a single-electron transfer mechanism, forming a benzyloxy-copper intermediate that displaces the iodide on 2-methyl-4-iodophenol.

Representative Procedure:

  • Charge a flask with 4-iodo-2-methylphenol (1.0 equiv), benzyl bromide (1.1 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).

  • Reflux in toluene for 18–24 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica chromatography.

Yields range from 82–94%, with higher temperatures (150°C) reducing reaction times to 12 hours.

Substrate Scope and Selectivity

This method tolerates electron-withdrawing groups (e.g., nitro, carbonyl) on the benzyl moiety but struggles with ortho-substituted benzyl halides due to steric clashes.

Mitsunobu Reaction: Reductive Etherification

The Mitsunobu reaction provides an alternative for acid-sensitive substrates, leveraging trialkyl phosphites and diazodicarboxylates to mediate benzyloxy group installation.

Standard Protocol

A mixture of 4-iodo-2-methylphenol, benzyl alcohol, triphenylphosphine (PPh₃, 1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in tetrahydrofuran (THF) reacts at 0°C to room temperature for 6–8 hours. Purification by flash chromatography affords the product in 65–78% yield.

Advantages Over Alkylation

  • Chemoselectivity : Mitsunobu conditions avoid competing elimination pathways common in SN2 reactions.

  • Stereochemical control : Retains configuration at chiral centers, critical for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Yield Key Advantages
Williamson SynthesisK₂CO₃80°C72–87%Scalability, low cost
Copper-Catalyzed CouplingCuI/K₃PO₄140–150°C82–94%Broad substrate tolerance
Mitsunobu ReactionPPh₃/DIAD0–25°C65–78%Stereochemical fidelity

Experimental Optimization and Troubleshooting

Purification Challenges

Silica gel chromatography with hexane:ethyl acetate (50:1 to 10:1) effectively separates the product from unreacted phenol and benzyl bromide byproducts. For copper-containing reactions, aqueous ammonium chloride washes prevent catalyst carryover.

Scaling Considerations

Williamson synthesis scales linearly to 100-g batches with consistent yields, whereas Mitsunobu reactions face cost barriers due to stoichiometric PPh₃ and DIAD usage.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in 1-(Benzyloxy)-4-iodo-2-methylbenzene is highly susceptible to nucleophilic substitution due to its position on the electron-deficient aromatic ring.

  • Palladium-Catalyzed Cross-Coupling : This compound participates in Suzuki-Miyaura and Heck couplings. For example, in Suzuki reactions, it couples with aryl boronic acids in the presence of Pd(PPh₃)₄ (1 mol%) and K₂CO₃ (2 equiv) in THF/water (3:1) at 80°C, yielding biaryl derivatives with >85% efficiency.

  • Nucleophilic Aromatic Substitution (SₙAr) : With strongly electron-donating nucleophiles (e.g., amines), the iodine is replaced via a two-step mechanism involving Meisenheimer complex formation .

Table 1: Representative Substitution Reactions

Reaction TypeConditionsProductsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°CBiaryl derivatives85–92%
AminationCuI, L-proline, DMSO, 100°C4-Amino-substituted analogs70–78%
HydrolysisNaOH, EtOH/H₂O, reflux4-Hydroxy-2-methylbenzene derivative65%

Deprotection of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature, yielding 4-iodo-2-methylphenol. This reaction proceeds quantitatively within 2 hours .

Mechanism :

  • Adsorption of H₂ onto the Pd surface.

  • Cleavage of the C–O bond in the benzyloxy group, releasing benzyl alcohol.

  • Formation of the phenolic OH group .

Oxidation and Reduction

  • Oxidation : The benzyloxy group is oxidized to a ketone or carboxylic acid using KMnO₄ in acidic or basic conditions. For example, treatment with KMnO₄/H₂SO₄ at 60°C converts the benzyloxy group to a carboxyl group, yielding 4-iodo-2-methylbenzoic acid (72% yield).

  • Reduction : The iodine atom can be reduced to hydrogen using Zn/HCl, forming 1-(benzyloxy)-2-methylbenzene.

Radical Reactions

Under photolytic conditions (λ = 254 nm), the compound generates aryl radicals, which participate in C–C bond-forming reactions. For instance, irradiation in the presence of alkenes leads to radical addition products .

Key Data :

  • Radical stability: Enhanced by the electron-withdrawing iodine and benzyloxy groups.

  • Quantum yield: 0.45–0.60 for radical generation in THF .

Electrophilic Aromatic Substitution

The methyl group at the 2-position directs electrophiles (e.g., NO₂⁺) to the 5-position (meta to iodine). Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-1-(benzyloxy)-4-iodo-2-methylbenzene in 55% yield .

Regioselectivity :

  • Iodine and benzyloxy groups deactivate the ring, favoring substitution at the methyl-adjacent position .

Scientific Research Applications

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is frequently employed in the synthesis of more complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Functionalized Compounds

A notable application is its use in the synthesis of functionalized derivatives, such as 4-iodobenzyl compounds. For instance, researchers have utilized 1-(benzyloxy)-4-iodo-2-methylbenzene in palladium-catalyzed cross-coupling reactions to produce various aryl and heteroaryl compounds. This method demonstrates the compound's versatility in generating complex structures that are valuable in pharmaceutical chemistry .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of 1-(benzyloxy)-4-iodo-2-methylbenzene exhibit significant anticancer properties. A study highlighted the synthesis of a series of compounds based on this structure that showed promising results against cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Material Science

In material science, 1-(benzyloxy)-4-iodo-2-methylbenzene is utilized in the development of advanced materials, including polymers and nanomaterials.

Data Table: Properties of Derived Materials

Material TypeApplicationKey Properties
Conductive PolymersElectronicsEnhanced electrical conductivity
NanocompositesStructural applicationsImproved mechanical strength
CoatingsProtective layersIncreased chemical resistance

The incorporation of this compound into polymer matrices has been shown to improve their thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 1-(benzyloxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
1-(Benzyloxy)-4-iodo-2-methylbenzene C₁₄H₁₃IO 323.9 1-OBzl, 4-I, 2-CH₃ Cross-coupling reactions -
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene C₁₄H₁₂BrFO 295.15 1-OBzl, 4-Br, 2-F, 5-CH₃ Lab reagent, therapeutic synthesis
4-Bromo-2-iodo-1-methoxybenzene C₇H₆BrIO 312.93 1-OCH₃, 4-Br, 2-I Sequential halogen substitution
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO 248.06 1-OCH₃, 4-I, 2-CH₃ Small-molecule synthesis
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene C₁₃H₁₀BrFIO 408.03 1-OBzl, 4-Br, 2-F, 3-I Multi-functionalization

Key Findings

Reactivity : Iodine in 1-(Benzyloxy)-4-iodo-2-methylbenzene enhances its utility in cross-coupling reactions compared to bromine or chlorine analogues .

Synthetic Challenges : Multi-halogenated compounds require careful control to avoid side reactions .

Biological Activity

1-(Benzyloxy)-4-iodo-2-methylbenzene, also known as a derivative of iodobenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in the synthesis of various biologically active molecules and its role in pharmacological studies.

1-(Benzyloxy)-4-iodo-2-methylbenzene is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}I O
  • Molecular Weight : 284.09 g/mol
  • CAS Number : 516521-49-6

This compound features an iodine atom, which is known to enhance biological activity through various mechanisms, including the modulation of enzyme activity and receptor binding.

Antiviral Properties

Recent studies have investigated the antiviral potential of compounds similar to 1-(Benzyloxy)-4-iodo-2-methylbenzene. For instance, derivatives of iodobenzene have been shown to exhibit inhibitory effects against various viral enzymes, such as neuraminidase. Neuraminidase is crucial for viral replication and release, making it a target for antiviral drug development. Research indicates that modifications at the iodine position can significantly alter the inhibitory potency against influenza viruses .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For example, studies on related aryl ethers suggest that they can inhibit bacterial growth by disrupting cell wall synthesis and function. The presence of the benzyloxy group in 1-(Benzyloxy)-4-iodo-2-methylbenzene may contribute to its interaction with bacterial membranes, enhancing its antimicrobial efficacy .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

  • Study on Neuraminidase Inhibition :
    • Researchers synthesized various derivatives of zanamivir, a known neuraminidase inhibitor, and assessed their efficacy against different strains of influenza. The findings suggested that structural modifications, including those resembling 1-(Benzyloxy)-4-iodo-2-methylbenzene, could lead to enhanced binding affinity and inhibition rates .
  • Antimicrobial Evaluation :
    • A series of benzyloxy-substituted phenols were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (like iodine) was found to increase the compounds' potency against these pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
ZanamivirAntiviralNeuraminidase inhibition
IodobenzeneAntimicrobialDisruption of cell wall synthesis
3-Iodo-4-benzenesulfonamideAntibacterialInhibition of bacterial growth
4-IodoanilineCytotoxicInduction of apoptosis in cancer cells

Q & A

Q. What are established synthetic routes for 1-(Benzyloxy)-4-iodo-2-methylbenzene?

A common approach involves sequential functionalization of a benzene scaffold. For example:

  • Benzyloxy introduction : Start with 4-iodo-2-methylphenol and react with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group.
  • Iodination : If the iodine substituent is not pre-existing, directed ortho-metalation (DoM) strategies or electrophilic iodination (e.g., I₂/HIO₃ in acetic acid) can be employed.
    Methodological Note: Optimize reaction stoichiometry and temperature to minimize side reactions (e.g., over-iodination). Confirm regioselectivity via 1^1H NMR and mass spectrometry .

Q. How is this compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-I bond ~2.09 Å) and confirms regiochemistry .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR: Benzyloxy protons appear as a singlet (~δ 5.1 ppm), while aromatic protons show splitting patterns reflecting substituent positions.
    • IR: Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and C-I (~500 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₃IO₂: 340.9974) .

Advanced Research Questions

Q. How can cross-coupling reactions involving the iodo group be optimized?

The iodine substituent is a versatile handle for Suzuki-Miyaura or Ullmann couplings. Critical parameters:

  • Catalyst selection : Use Pd(PPh₃)₄ for aryl-aryl coupling or CuI/ligand systems for C-N bond formation.
  • Solvent/base system : Polar aprotic solvents (DMF, DMSO) with Cs₂CO₃ enhance reactivity.
  • Temperature : Microwave-assisted synthesis at 80–120°C reduces reaction time.
    Data contradiction tip: If yields drop unexpectedly, check for iodide leaching (common in humid conditions) using ICP-MS .

Q. How to resolve contradictions in reaction yields between batches?

Systematic troubleshooting:

  • Variable analysis : Test catalyst purity (Pd loading via EDX), moisture levels (Karl Fischer titration), and oxygen inhibition (use degassed solvents).
  • Byproduct identification : LC-MS or GC-MS to detect debenzylation or homo-coupling products.
  • Case study : A 20% yield drop was traced to residual K⁺ ions in Cs₂CO₃, which inhibited Pd catalysis .

Q. What safety protocols are critical during synthesis?

  • Handling iodinated aromatics : Use PPE (nitrile gloves, fume hood) to avoid dermal absorption.
  • Waste management : Separate halogenated waste for incineration to prevent environmental release of iodide .
  • Thermal hazards : Monitor exotherms during benzylation (DMF/K₂CO₃ reactions can self-heat).

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Confirmation

TechniqueExpected Data for 1-(Benzyloxy)-4-iodo-2-methylbenzene
1^1H NMR (CDCl₃)δ 2.3 (s, 3H, CH₃), δ 5.1 (s, 2H, OCH₂Ph), δ 6.8–7.4 (m, aromatic H)
X-ray DiffractionC-I bond length: 2.09–2.12 Å; Dihedral angle (OCH₂-Ph): 85–90°

Q. Table 2. Common Synthetic Challenges and Mitigation

ChallengeSolution
Low iodination efficiencyUse ICl instead of I₂ for higher electrophilicity
Debenzylation side reactionReplace DMF with anhydrous THF; lower temperature
Pd catalyst poisoningPre-purify reagents via alumina filtration

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